"N-(1-Methyl-3-phenylpropyl)isovaleramide" molecular structure and weight
"N-(1-Methyl-3-phenylpropyl)isovaleramide" molecular structure and weight
An In-Depth Technical Guide to N-(1-Methyl-3-phenylpropyl)isovaleramide: Structure, Properties, and Synthesis
Introduction
N-(1-Methyl-3-phenylpropyl)isovaleramide (CAS No. 143085-87-4) is a synthetic amide derivative of significant interest to researchers in neuropharmacology and medicinal chemistry.[1][2] Structurally, it is composed of an isovaleramide moiety (also known as 3-methylbutanamide) connected via an amide linkage to a 1-methyl-3-phenylpropyl group.[2] Its relevance stems from its structural relationship to isovaleramide, a naturally occurring compound isolated from plants like Valeriana pavonii, which has demonstrated anticonvulsant activity.[3][4]
This guide provides a comprehensive technical overview of N-(1-Methyl-3-phenylpropyl)isovaleramide, detailing its molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential biological context. The content is tailored for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.
Molecular Structure and Physicochemical Properties
The chemical identity of N-(1-Methyl-3-phenylpropyl)isovaleramide is defined by its specific arrangement of atoms and resulting physicochemical characteristics.
Molecular Structure
The molecule features a phenylpropyl group, which provides a significant hydrophobic character, and an isovaleramide tail. The amide bond connects these two fragments, creating a molecule with potential for hydrogen bonding and specific receptor interactions.
Figure 1: 2D Structure of N-(1-Methyl-3-phenylpropyl)isovaleramide
Key Identifiers and Properties
The fundamental properties of a compound are critical for experimental design, including solubility testing, formulation, and analytical method development. The key quantitative data for N-(1-Methyl-3-phenylpropyl)isovaleramide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(1-methyl-3-phenylpropyl)-3-methylbutanamide | N/A |
| CAS Number | 143085-87-4 | [1][2] |
| Molecular Formula | C₁₅H₂₃NO | [1][2] |
| Molecular Weight | 233.35 g/mol | [2] |
| Monoisotopic Mass | 233.177964 Da | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Rotatable Bond Count | 6 | [1] |
| Heavy Atom Count | 17 | [1] |
Synthesis and Mechanistic Rationale
The construction of the amide bond is the central step in synthesizing N-(1-Methyl-3-phenylpropyl)isovaleramide. The most direct and common approach is the coupling of the corresponding amine and carboxylic acid precursors.
Synthetic Pathway Overview
The synthesis involves the reaction between 1-methyl-3-phenylpropylamine and isovaleric acid (or a more reactive derivative like isovaleroyl chloride).[2] To facilitate this reaction when starting from the carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) is employed. The coupling agent activates the carboxyl group of isovaleric acid, making it susceptible to nucleophilic attack by the primary amine of 1-methyl-3-phenylpropylamine to form the stable amide bond.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the key components and the reaction flow for the synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide using a carbodiimide coupling agent.
Caption: Synthetic workflow for N-(1-Methyl-3-phenylpropyl)isovaleramide.
Detailed Experimental Protocol: Amide Coupling Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is designed to be self-validating through the removal of the byproduct and purification of the final product.
Materials:
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1-Methyl-3-phenylpropylamine (1.0 eq)
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Isovaleric acid (1.05 eq)
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Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1 M solution)
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Sodium bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
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Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isovaleric acid (1.05 eq) and 1-methyl-3-phenylpropylamine (1.0 eq) in anhydrous DCM.
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Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate, which would reduce yield. An inert atmosphere prevents unwanted side reactions. A slight excess of the acid ensures the complete consumption of the more valuable amine.
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-
Reaction Cooling: Cool the solution to 0 °C using an ice bath.
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Rationale: The reaction between DCC and the carboxylic acid is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of N-acylurea byproducts.
-
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
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Rationale: DCC activates the carboxyl group of isovaleric acid, forming a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic amine. Slow addition maintains temperature control.
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-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Rationale: The reaction requires time for completion. TLC is used to track the consumption of the starting materials (amine) and the formation of the product.
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-
Byproduct Removal: After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.
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Rationale: DCU is the primary byproduct of the DCC coupling and is largely insoluble in DCM, allowing for its removal by simple filtration. This is a key self-validating step of the protocol.
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-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
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Rationale: The acid wash removes any unreacted amine. The bicarbonate wash removes unreacted isovaleric acid and any acidic impurities. The brine wash removes residual water and aids in phase separation.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: Removal of all water is essential before final purification.
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-
Purification: Purify the resulting crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient.
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Rationale: Chromatography separates the target compound from any remaining impurities (e.g., N-acylurea byproduct), yielding the pure N-(1-Methyl-3-phenylpropyl)isovaleramide.
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Potential Biological Activity and Therapeutic Context
The scientific interest in N-(1-Methyl-3-phenylpropyl)isovaleramide is largely driven by the known pharmacology of its parent amide, isovaleramide.
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Anticonvulsant Properties of Isovaleramide: Isovaleramide, also known as 3-methylbutanamide, is an orally active compound with demonstrated anticonvulsant, anxiolytic, and sedative effects.[5] Studies have shown it provides significant protection against maximal electroshock-induced seizures in animal models.[4][5]
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Mechanism of Action: The mechanism for isovaleramide is believed to involve the modulation of the GABAergic system, a primary inhibitory neurotransmitter system in the central nervous system (CNS).[5][6] It has also been shown to inhibit liver alcohol dehydrogenase.[7]
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Role of the N-Substituent: The addition of the 1-methyl-3-phenylpropyl group to the isovaleramide core introduces a large, lipophilic moiety. In drug design, increasing lipophilicity can enhance a molecule's ability to cross the blood-brain barrier (BBB). This structural modification may therefore improve the CNS penetration of the pharmacologically active isovaleramide core, potentially leading to enhanced potency or an altered pharmacokinetic profile compared to the parent molecule.[2] This makes it a compound of interest for developing novel CNS-targeted therapeutics.
Conclusion
N-(1-Methyl-3-phenylpropyl)isovaleramide is a well-defined chemical entity with a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol .[1][2] Its structure is logically derived from the anticonvulsant compound isovaleramide, featuring a lipophilic N-substituent designed to potentially enhance CNS activity. Its synthesis is straightforward, relying on standard amide coupling chemistry that can be robustly executed and validated in a laboratory setting. For researchers in drug discovery, this compound represents a rational starting point for the exploration of novel modulators of neuronal excitability.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. [Link]
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Grokipedia. Isovaleramide. [Link]
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PubMed. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. [Link]
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Wikipedia. Isovaleramide. [Link]
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PubMed. [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. [Link]
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ChemIDplus. Isovaleramide. [Link]
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